N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple valine residues, an amino acid known for its role in protein synthesis and muscle metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each valine residue is added to the chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the peptide bonds or side chains, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can break disulfide bonds if present, using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-valine: A simpler derivative with fewer valine residues.
N-Acetyl-L-tyrosine: Another acetylated amino acid with different properties and applications.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
Uniqueness
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide is unique due to its multiple valine residues, which can influence its stability, solubility, and biological activity. This makes it distinct from simpler peptides and other acetylated amino acids.
Properties
CAS No. |
84794-68-3 |
---|---|
Molecular Formula |
C33H61N7O7 |
Molecular Weight |
667.9 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C33H61N7O7/c1-15(2)22(28(42)34-14)36-30(44)24(17(5)6)38-32(46)26(19(9)10)40-33(47)27(20(11)12)39-31(45)25(18(7)8)37-29(43)23(16(3)4)35-21(13)41/h15-20,22-27H,1-14H3,(H,34,42)(H,35,41)(H,36,44)(H,37,43)(H,38,46)(H,39,45)(H,40,47)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
CSYWLXVQPPQSON-QCOJBMJGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.